molecular formula C23H14ClN3S B2717790 4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile CAS No. 320418-44-8

4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile

Cat. No.: B2717790
CAS No.: 320418-44-8
M. Wt: 399.9
InChI Key: BWMYLJLSUQTZOB-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)sulfanyl]-2,6-diphenyl-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C23H14ClN3S and its molecular weight is 399.9. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Investigations and Molecular Docking

Vibrational spectral analysis using FT-IR and FT-Raman techniques was carried out for a closely related compound. The study revealed insights into the equilibrium geometry, vibrational wave numbers, and molecular stability. Notably, molecular docking results suggested potential inhibitory activity against GPb, indicating its prospects as an anti-diabetic compound (Alzoman et al., 2015).

Crystal Structure and Cytotoxic Activity

Research into the synthesis of new 4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate has led to compounds with varied substituents. These compounds have been subjected to 1H NMR, 13C NMR, IR, and mass spectroscopies, along with single-crystal X-ray diffraction for molecular structure elucidation. Some derivatives exhibited cytotoxicity against various cancer cell lines, including HeLa and K562, providing insights into their potential as chemotherapeutic agents (Stolarczyk et al., 2018).

Dihydrofolate Reductase Inhibitors

Structural characterization of 2,4-disubstituted-dihydropyrimidine-5-carbonitrile derivatives highlighted their potential as dihydrofolate reductase inhibitors. X-ray diffraction analysis provided insights into their L-shaped conformation and intermolecular interactions, which could be foundational for developing new therapeutic agents (Al-Wahaibi et al., 2021).

Antimicrobial Evaluation

A study synthesizing new pyrimidines and condensed pyrimidines evaluated their antimicrobial activity. The reactions involved in synthesizing these derivatives and their efficacy against Gram-positive and Gram-negative bacteria could pave the way for new antimicrobial agents (Abdelghani et al., 2017).

Conductance and Solvent Behavior

Investigations into the conductance and solvent behavior of a structurally similar compound in DMSO-water mixtures at different temperatures provided valuable data on molecular interactions and solvent properties. This research could have implications for understanding the solubility and reactivity of pyrimidine derivatives (Gaware, 2021).

Properties

IUPAC Name

4-(4-chlorophenyl)sulfanyl-2,6-diphenylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN3S/c24-18-11-13-19(14-12-18)28-23-20(15-25)21(16-7-3-1-4-8-16)26-22(27-23)17-9-5-2-6-10-17/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWMYLJLSUQTZOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)SC4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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